molecular formula C28H45Cl2OPRu B1589235 Hoveyda-Grubbs Catalyst 1st Generation CAS No. 203714-71-0

Hoveyda-Grubbs Catalyst 1st Generation

Cat. No. B1589235
CAS RN: 203714-71-0
M. Wt: 600.6 g/mol
InChI Key: KMKCJXPECJFQPQ-UHFFFAOYSA-L
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Description

The Hoveyda-Grubbs Catalyst 1st Generation is a ruthenium-based catalyst that has been widely used in organic synthesis for the past two decades. It is a highly efficient and versatile catalyst that has been used for a variety of reactions, including olefin metathesis, hydroformylation, and cross-coupling. The catalyst is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.

Scientific Research Applications

Ring-Closing Metathesis (RCM)

The Hoveyda-Grubbs Catalyst 1st Generation is widely used in Ring-Closing Metathesis (RCM) to form macrocycles, which are large, ring-shaped molecules. This application is crucial in the synthesis of various natural products, pharmaceuticals, and polymers with complex structures .

Cross-Metathesis

Another significant application of this catalyst is in cross-metathesis reactions. It allows for the formation of trisubstituted olefins with excellent functional group tolerance and selectivity . This reaction is valuable for creating diverse molecular architectures in organic synthesis.

Ring-Opening Metathesis Polymerization (ROMP)

The catalyst also plays a role in Ring-Opening Metathesis Polymerization (ROMP) , which is a method of producing polymers through the opening of cyclic olefins . ROMP is used to create high-performance materials with unique properties.

Synthesis of HCV Protease Inhibitors

In medicinal chemistry, the Hoveyda-Grubbs Catalyst 1st Generation has been employed in the multi-step synthesis of HCV protease inhibitors . These inhibitors are essential for treating hepatitis C virus infections by preventing viral replication .

properties

IUPAC Name

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCJXPECJFQPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45Cl2OPRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449053
Record name Hoveyda-Grubbs Catalyst 1st Generation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hoveyda-Grubbs Catalyst 1st Generation

CAS RN

203714-71-0
Record name Hoveyda-Grubbs Catalyst 1st Generation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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